Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
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Overview
Description
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxo-benzofuro-pyrimidine core, and a methyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds interact with their targets, resulting in changes that contribute to their biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to have significant biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyrimidine derivative, under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.
Introduction of the Dioxo Groups:
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with biological activities.
Uniqueness
Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetate is unique due to its specific structural features, such as the fluorophenyl group and the dioxo-benzofuro-pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
benzofuro[3,2-d]pyrimidin-1-yl]acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
CAS No. |
877657-57-3 |
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Molecular Formula |
C19H13FN2O5 |
Molecular Weight |
368.32 |
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C19H13FN2O5/c1-26-15(23)10-21-16-13-4-2-3-5-14(13)27-17(16)18(24)22(19(21)25)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3 |
InChI Key |
CKPQYBVRIAVHEW-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
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